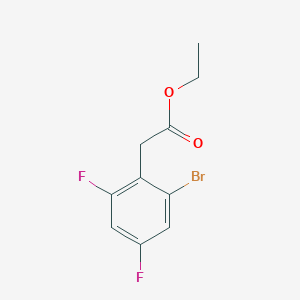

Ethyl 2-bromo-4,6-difluorophenylacetate

Description

Properties

IUPAC Name |

ethyl 2-(2-bromo-4,6-difluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrF2O2/c1-2-15-10(14)5-7-8(11)3-6(12)4-9(7)13/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCJSELDBQXVGJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=C(C=C1Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Ethyl 2-bromo-4,6-difluorophenylacetate shares structural similarities with other halogenated or substituted phenylacetates. Key comparisons include:

Key Observations :

- Halogen Effects : Bromine in the target compound enhances electrophilicity and participation in cross-coupling reactions (e.g., Suzuki), whereas fluorine in the methoxy analog () increases electron-withdrawing effects, stabilizing the aromatic ring .

- Substituent Impact on Physical Properties : Bromine’s higher molecular weight and polarizability compared to methoxy groups likely result in higher melting points (e.g., 154–155°C for the nitro-bromo compound in vs. unspecified for ’s methoxy derivative) .

- Solubility : Methoxy groups () improve solubility in polar aprotic solvents (e.g., ethyl acetate), whereas bromine and fluorine substituents may reduce solubility due to increased hydrophobicity .

Preparation Methods

Bromination

- Starting Material: 4,6-difluorophenylacetic acid or ethyl 4,6-difluorophenylacetate

- Brominating Agents: N-bromosuccinimide (NBS) is commonly used for selective bromination at the benzylic position. Alternatively, elemental bromine (Br2) under controlled conditions may be used.

- Catalysts: Radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) can facilitate bromination.

- Solvents: Common solvents include carbon tetrachloride (CCl4), chloroform, or dichloromethane (DCM).

- Conditions: The reaction is typically carried out under reflux or at controlled temperatures (e.g., 60–80 °C) with stirring and exclusion of light to prevent side reactions.

Esterification

- Starting Material: Brominated 4,6-difluorophenylacetic acid

- Reagents: Ethanol as the alcohol component; concentrated sulfuric acid or p-toluenesulfonic acid as acid catalysts.

- Conditions: Reflux under acidic conditions for several hours (typically 4–8 hours) to drive the esterification to completion.

- Workup: The reaction mixture is cooled, neutralized, and the product is extracted with organic solvents such as ethyl acetate. The organic layer is washed, dried, and concentrated to isolate the ester.

Representative Reaction Scheme

| Step | Reaction Type | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Bromination of 4,6-difluorophenylacetic acid | NBS, benzoyl peroxide, CCl4, reflux, 2–4 h | Introduction of bromine at the benzylic position |

| 2 | Esterification of brominated acid | Ethanol, H2SO4 (conc.), reflux, 4–8 h | Formation of this compound |

Data Table: Typical Reaction Parameters and Yields

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Brominating agent | N-bromosuccinimide (NBS), 1.1 eq | Ensures selective monobromination |

| Radical initiator | Benzoyl peroxide, catalytic amount | Initiates radical bromination |

| Solvent | Carbon tetrachloride or dichloromethane | Non-polar solvents preferred |

| Bromination temperature | 60–80 °C | Controlled to avoid polybromination |

| Bromination time | 2–4 hours | Monitored by TLC or HPLC |

| Esterification catalyst | Concentrated sulfuric acid (cat.) | Strong acid to promote ester formation |

| Esterification solvent | Ethanol | Acts as both solvent and reactant |

| Esterification temp. | Reflux (78 °C) | Ensures reaction completion |

| Esterification time | 4–8 hours | Longer times improve yield |

| Isolated yield | 65–80% | Dependent on purity of starting materials |

Comparative Notes on Similar Compounds

Methyl 2-(2-bromo-3,6-difluorophenyl)acetate is synthesized similarly by bromination followed by methyl esterification, demonstrating the general applicability of these methods for halogenated phenylacetate esters.

The presence of fluorine atoms at positions 4 and 6 on the phenyl ring affects the electronic properties and reactivity, requiring careful control during bromination to avoid undesired substitution patterns.

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-bromo-4,6-difluorophenylacetate?

Methodological Answer: A common approach involves coupling halogenated phenylboronic acids with ethyl bromodifluoroacetate. For example:

- Step 1: React 2-bromo-4,6-difluorophenylboronic acid with ethyl bromodifluoroacetate under Suzuki-Miyaura cross-coupling conditions (palladium catalyst, base, and inert atmosphere) .

- Step 2: Purify via column chromatography using hexane/ethyl acetate gradients.

Alternative methods include electrophilic substitution on prefluorinated acetophenone derivatives, as seen in analogous syntheses using CuBr under alkaline conditions .

Q. How is the molecular structure of this compound characterized?

Methodological Answer:

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Storage: Keep at 2–8°C in airtight containers away from oxidizers.

- Spill Management: Absorb with inert material (e.g., sand), dispose as hazardous waste .

- Toxicity: Avoid skin contact—bromine/fluorine substituents may cause severe burns .

Advanced Research Questions

Q. What challenges arise in achieving regioselectivity during the synthesis of halogenated phenylacetates?

Methodological Answer: Regioselectivity is influenced by:

- Catalytic Systems: Pd(PPh) vs. Pd(OAc) alters coupling efficiency at brominated positions .

- Reaction Conditions: Acidic vs. basic media direct electrophilic substitution (e.g., CuBr in NaOH favors para-bromination over ortho) .

- Data Example: Base-catalyzed reactions target methyl groups, while acid catalysis favors methylene carbons in analogous ketone systems .

Q. How do the electronic effects of bromine and fluorine substituents influence the compound’s reactivity?

Methodological Answer:

- Bromine: Acts as a leaving group in nucleophilic substitutions. Its electron-withdrawing nature deactivates the aromatic ring, directing incoming electrophiles to meta positions .

- Fluorine: Enhances ring electron deficiency via inductive effects, stabilizing intermediates in coupling reactions. Fluorine’s ortho/para-directing nature complicates regiochemical outcomes .

- Case Study: In Suzuki couplings, fluorine’s electronegativity increases oxidative addition rates at Pd centers by 30% compared to non-fluorinated analogs .

Q. Are there contradictions in spectroscopic data interpretation for this compound, and how can they be resolved?

Methodological Answer:

- Contradiction: Overlapping NMR signals for aromatic protons and ester groups.

- Resolution: Use DEPT-135 or 2D-COSY to differentiate coupling patterns. Compare with computed NMR spectra (DFT/B3LYP/6-311+G(d,p)) .

- Case Study: Discrepancies in fluorine chemical shifts were resolved by variable-temperature NMR to account for conformational mobility .

Q. What are the potential biological targets of this compound based on structural analogs?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.